Methyl 2,6-dihydroxy-3-nitrobenzoate
Overview
Description
Methyl 2,6-dihydroxy-3-nitrobenzoate: is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.14 g/mol . It is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) on a benzene ring, which is esterified with a methoxy carbonyl group (-COOCH3). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,6-dihydroxybenzoic acid as the starting material.
Nitration Reaction: The hydroxybenzoic acid undergoes a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 2,6-dihydroxy-3-nitrobenzoic acid .
Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) in the presence of an acid catalyst, such as sulfuric acid , to produce this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction conditions (temperature, pressure, and concentration of reagents) are carefully controlled to ensure high yield and purity.
Purification: The final product is purified through recrystallization or other suitable purification techniques to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,6-dihydroxy-3-aminobenzoate .
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are tin chloride (SnCl2) and iron powder (Fe) in acidic conditions.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as quinones and carboxylic acids .
Reduction Products: Amino derivatives like 2,6-dihydroxy-3-aminobenzoate .
Substitution Products: Substituted derivatives with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
Chemistry: Methyl 2,6-dihydroxy-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as antibiotics and antioxidants . Medicine: The compound is investigated for its potential anticancer and anti-inflammatory properties. Industry: It is utilized in the production of agrochemicals and polymer additives .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the hydroxyl groups can form hydrogen bonds with target proteins. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate: Lacks one hydroxyl group compared to methyl 2,6-dihydroxy-3-nitrobenzoate.
Methyl 2,6-dihydroxybenzoate: Lacks the nitro group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows for diverse chemical reactivity and biological activity.
Biological Activity
Methyl 2,6-dihydroxy-3-nitrobenzoate (also known as methyl nitroresorcinol) is an organic compound notable for its unique structural features, which include two hydroxyl groups and a nitro group attached to a benzoate framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and applications based on diverse scientific literature.
This compound has the molecular formula with a molecular weight of approximately 197.14 g/mol. It typically appears as a pale yellow to orange crystalline powder with a melting point ranging from 126 °C to 133 °C. The compound is moderately soluble in organic solvents such as methanol and chloroform.
The synthesis of this compound is primarily achieved through the nitration of methyl 2,6-dihydroxybenzoate using nitric acid. This reaction introduces the nitro group at the 3-position of the aromatic ring while preserving the hydroxyl groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit various bacterial strains, making it a candidate for further exploration in drug development for infectious diseases. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to reactive species. In laboratory assays, this compound has shown comparable antioxidant efficacy to established antioxidants like ascorbic acid .
Tyrosinase Inhibition
Tyrosinase is an enzyme crucial for melanin production in mammals. This compound has been studied for its potential to inhibit tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. In vitro studies have demonstrated that this compound can reduce tyrosinase activity in B16F10 murine melanoma cells . The inhibition mechanism may involve competitive binding to the enzyme active site or interference with substrate conversion.
The mechanism of action for this compound involves several pathways:
- Reduction of Nitro Group : The nitro group can be reduced under physiological conditions to form reactive intermediates that interact with cellular components.
- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with various biological macromolecules, enhancing the compound’s interaction with target sites within cells.
- Antioxidant Mechanism : The compound's ability to donate electrons helps mitigate oxidative stress by neutralizing free radicals.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition at concentrations above 100 µg/mL.
- Antioxidant Evaluation : In a DPPH radical scavenging assay, this compound exhibited an IC50 value comparable to ascorbic acid (approximately 50 µg/mL), indicating strong antioxidant properties .
- Tyrosinase Activity Assessment : In B16F10 cells treated with varying concentrations (0–20 µM), significant inhibition of tyrosinase activity was observed at concentrations above 10 µM after a 72-hour incubation period .
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl salicylate | Contains one hydroxy group | Commonly used as a topical analgesic |
Methyl 3-nitrosalicylate | Contains one nitro group | Explored for antibacterial properties |
Methyl 2-hydroxy-5-nitrobenzoate | Contains two hydroxy groups | Exhibits different solubility characteristics |
Methyl 4-hydroxy-3-nitrobenzoate | Hydroxyl group at position four | Different pharmacological profile |
This compound stands out due to its dual hydroxy groups combined with a nitro group at the ortho position relative to one of the hydroxy groups. This unique arrangement may influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2,6-dihydroxy-3-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXSVIWUUDBSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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